

Technical Monograph: [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine

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Compound of Interest

Compound Name: [5-Chloro-2-(morpholin-4-yl)phenyl]methanamine

CAS No.: 1250339-07-1

Cat. No.: B1467324

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Core Identity & Drug Development Utility

Executive Summary

[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine (also known as 5-chloro-2-morpholinobenzylamine) is a bifunctional building block characterized by a lipophilic chlorobenzene core, a solubilizing morpholine ring, and a reactive primary amine linker.^{[1][2]} It serves as a "privileged scaffold" in medicinal chemistry, frequently utilized to introduce the 2-morpholino-aniline motif—a structural feature found in several FDA-approved kinase inhibitors (e.g., Gefitinib analogues, ALK inhibitors).^{[1][2]} Its primary utility lies in fragment-based drug design (FBDD), where the benzylamine moiety acts as a flexible tether for amide coupling or reductive amination to diversely functionalized "warheads."^{[1][2]}

Chemical Identity & Physicochemical Profiling

This compound combines a hydrogen-bond acceptor (morpholine oxygen) with a hydrogen-bond donor (primary amine), balanced by the lipophilic chloro-phenyl ring.^{[1][2]}

Nomenclature & Identifiers

Property	Detail
IUPAC Name	[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine
Common Synonyms	5-Chloro-2-morpholinobenzylamine; 2-(Aminomethyl)-4-chloro-1-morpholinobenzene
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O
Molecular Weight	226.70 g/mol
SMILES	<chem>Clc1cc(CN)c(N2CCOCC2)cc1</chem>
Key Derivative	Precursor to N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide [1]

Computed Physicochemical Properties (In Silico)

Descriptor	Value	Implication for Drug Design
LogP (Predicted)	~1.8 - 2.2	Favorable for oral bioavailability; suggests good membrane permeability.[1][2]
TPSA	~35 Å ²	Low polar surface area indicates potential for BBB penetration (CNS activity).[1][2]
H-Bond Donors	1 (NH ₂)	Primary handle for derivatization (Amide coupling/Reductive amination).[1][2]
H-Bond Acceptors	2 (O, N)	Morpholine oxygen often interacts with solvent or kinase hinge regions.[1][2]
Rotatable Bonds	2	Limited conformational flexibility reduces entropic penalty upon binding.[1][2]

Synthetic Pathways

The synthesis of **[5-Chloro-2-(morpholin-4-yl)phenyl]methanamine** typically follows a convergent route involving Nucleophilic Aromatic Substitution (

) followed by reduction.[1][2] This pathway ensures regioselectivity and high yield.[1][2]

Validated Synthetic Protocol

- Starting Material: 5-Chloro-2-fluorobenzonitrile (commercially available).[1][2]

- Step 1 (

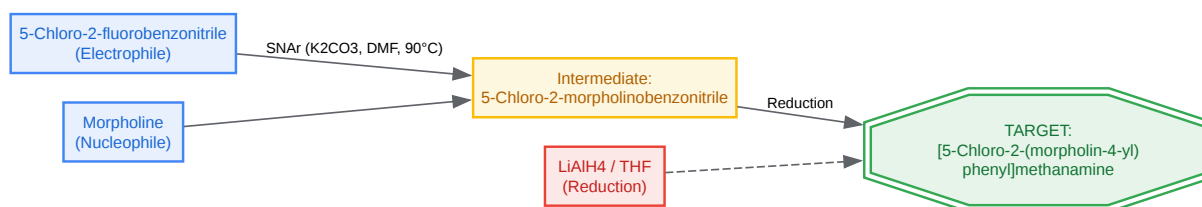
): Reaction with morpholine in the presence of a base (

or DIPEA) in DMSO or DMF at elevated temperature (

).^{[1][2]} The fluorine atom is displaced by the morpholine nitrogen due to the electron-withdrawing nitrile group at the ortho position.^{[1][2]}

- Step 2 (Reduction): The resulting nitrile intermediate (5-chloro-2-morpholinobenzonitrile) is reduced to the primary amine.^{[1][2]} Common reagents include Lithium Aluminum Hydride () in THF or catalytic hydrogenation (, Raney Ni).^{[1][2]}

Synthesis Workflow Diagram



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Caption: Two-step regioselective synthesis converting 5-chloro-2-fluorobenzonitrile to the target benzylamine via SNAr and nitrile reduction.

Functional Applications in Drug Discovery

This amine is not merely a passive linker; it actively contributes to the pharmacophore of the final drug molecule.^{[1][2]}

Scaffold Analysis & Bioisosterism^{[1][2]}

- Morpholine Ring: Often acts as a bioisostere for piperazine or cyclohexyl groups but with improved solubility and metabolic stability.^{[1][2]} In kinase inhibitors, the ether oxygen can accept hydrogen bonds from the solvent front, improving the pharmacokinetic profile.^{[1][2]}

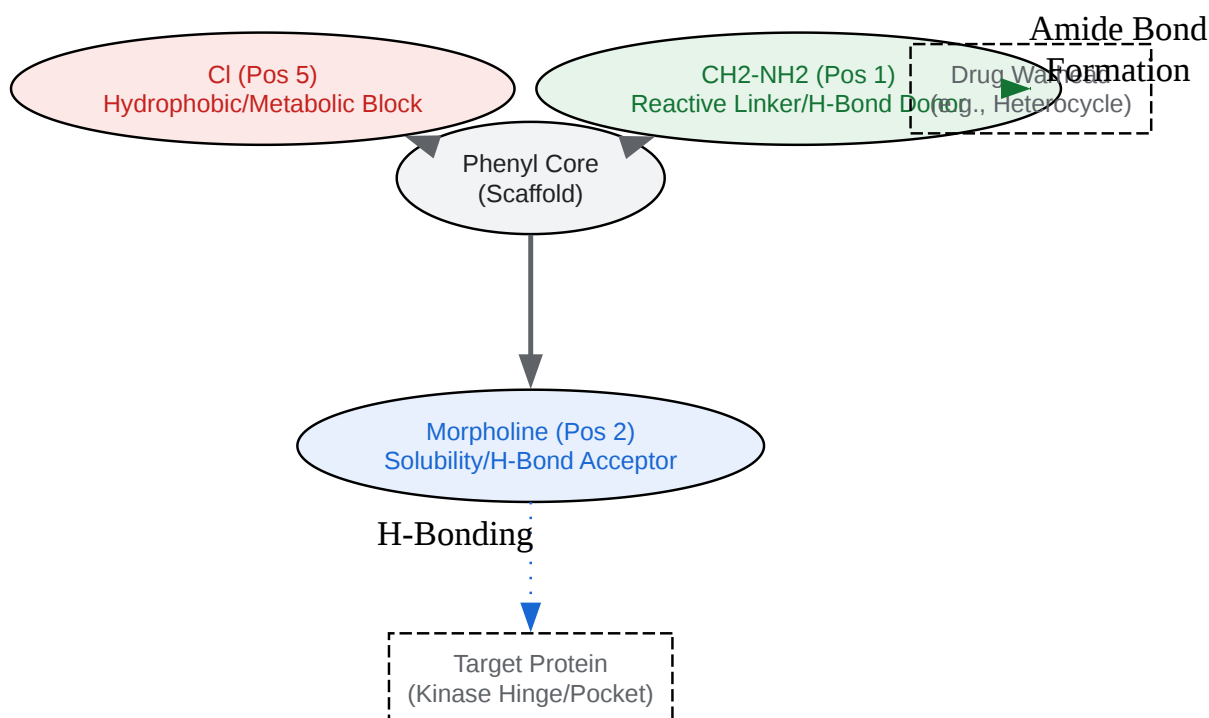
- Chlorine Substituent: Positioned at the para position relative to the morpholine (meta to the linker), it fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and blocks metabolic oxidation at that position.[1][2]
- Benzylamine Linker: Provides a 1-carbon spacer that allows the attached "warhead" (e.g., an amide or urea) to orient correctly without steric clash from the bulky morpholine group.[1][2]

Application in Library Synthesis

The primary amine allows for rapid "diversity-oriented synthesis" (DOS).[1][2] It reacts readily with:

- Acid Chlorides/Carboxylic Acids: To form amides (e.g., the oxazole derivative identified in literature [1]).[1][2]
- Isocyanates: To form ureas (common in VEGFR/PDGFR inhibitors).[1][2]
- Sulfonyl Chlorides: To form sulfonamides.[1][2]

Pharmacophore Mapping Diagram



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Caption: Pharmacophore map illustrating the distinct roles of the chloro, morpholine, and amine moieties in ligand-protein binding.^{[1][2]}

Safety & Handling Protocols

As a primary benzylamine, this compound requires specific handling precautions typical of corrosive and irritant organic bases.^{[1][2]}

- GHS Classification:
 - Skin Corr.^{[1][2]} 1B: Causes severe skin burns and eye damage.^{[1][2]}
 - Acute Tox. 4 (Oral): Harmful if swallowed.^{[1][2]}
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are sensitive to (carbamate formation) and oxidation over time.^{[1][2]}
- Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides (unless intended for reaction).^{[1][2]}

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